molecular formula C16H22N4O4 B2889306 2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide CAS No. 848299-06-9

2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide

Cat. No.: B2889306
CAS No.: 848299-06-9
M. Wt: 334.376
InChI Key: YLHJREPPOOOUEC-UHFFFAOYSA-N
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Description

2-[4-(2-Formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide is a piperazine-based acetamide derivative characterized by a 2-formyl-4-nitrophenyl substituent on the piperazine ring and an isopropyl acetamide group.

Properties

IUPAC Name

2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-12(2)17-16(22)10-18-5-7-19(8-6-18)15-4-3-14(20(23)24)9-13(15)11-21/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHJREPPOOOUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide is a novel piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological effects, including its antibacterial, enzyme inhibitory, and anticancer properties, supported by various research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure includes a piperazine ring, a formyl group, and a nitrophenyl moiety, which are critical for its biological activity.

1. Antibacterial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antibacterial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

These results suggest that the compound possesses moderate antibacterial activity, comparable to standard antibiotics used in clinical settings.

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

EnzymeIC50 (µM)
Acetylcholinesterase5.6
Urease3.2

The IC50 values indicate potent inhibitory effects, particularly against urease, suggesting potential applications in treating conditions related to urease activity.

3. Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (breast cancer)8.5
A549 (lung cancer)10.2

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have documented the biological activities of similar piperazine derivatives:

  • Study on Piperazine Derivatives : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that piperazine derivatives showed strong enzyme inhibition and antibacterial properties against multiple strains of bacteria, reinforcing the therapeutic potential of such compounds .
  • Anticancer Activity : Research published in Molecules highlighted that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide and related compounds:

Compound Name Key Substituents Functional Groups Physicochemical/Biological Notes Reference
Target Compound : 2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide 2-Formyl-4-nitrophenyl (piperazine); isopropyl (acetamide) Nitro, formyl, acetamide High polarity due to nitro and formyl groups; potential for hydrogen bonding and electrophilic reactivity.
N-(5-Fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl (piperazine); 5-fluoro-2-methylphenyl (acetamide) Nitro, fluoro, methyl, acetamide Nitro group enhances electron-withdrawing effects; fluoro and methyl groups may improve lipophilicity.
N-tert-Butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide Methylamino acetyl (piperazine); tert-butyl (acetamide) Tert-butyl, acetyl, methylamino Bulky tert-butyl group reduces metabolic degradation; methylamino may enhance solubility.
2-{4-[(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}-N-(1-methylethyl)acetamide Cinnamoyl with hydroxy/methoxy (piperazine); isopropyl (acetamide) Hydroxy, methoxy, acetamide Antioxidant potential due to phenolic groups; lower reactivity compared to nitro derivatives.
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Trifluoromethyl phenyl (thiazole); ureido (piperazine) Trifluoromethyl, ureido, ester High metabolic stability from trifluoromethyl; ester group may facilitate prodrug strategies.

Key Structural and Functional Insights :

In contrast, methoxy or hydroxy groups (as in ) contribute to antioxidant activity but reduce electrophilic reactivity .

Steric Effects :

  • The isopropyl group in the target compound and ’s derivative introduces steric hindrance, which may limit interactions with flat binding pockets but improve metabolic stability by shielding labile groups .
  • tert-Butyl substituents () further increase steric bulk, often enhancing pharmacokinetic profiles by slowing oxidative metabolism .

Fluoro and chloro substituents () balance lipophilicity and polarity, optimizing blood-brain barrier penetration in CNS-targeting drugs .

Synthetic Considerations: The nitro and formyl groups in the target compound likely require careful synthetic planning (e.g., nitration after formylation to avoid side reactions). Similar strategies are observed in for nitro-containing quinoline derivatives .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components:

  • 4-(2-Formyl-4-nitrophenyl)piperazine
  • N-Isopropylacetamide side chain

Synthesis of 4-(2-Formyl-4-Nitrophenyl)piperazine

Nitration and Formylation of Aromatic Precursors

The 2-formyl-4-nitrophenyl group is synthesized via sequential nitration and formylation of a substituted benzene derivative. A reported method involves:

  • Starting material : 4-Chlorobenzaldehyde undergoes nitration at the para position using concentrated HNO₃/H₂SO₄ to yield 4-chloro-3-nitrobenzaldehyde.
  • Nucleophilic aromatic substitution : The chloro group is replaced with piperazine in dimethylformamide (DMF) with K₂CO₃ as a base.

Reaction conditions :

Step Reagents Solvent Temperature Yield
Nitration HNO₃, H₂SO₄ H₂O 0–5°C 75%
Piperazine coupling Piperazine, K₂CO₃ DMF 80°C 68%
Alternative Route via Reductive Amination

A patent describes reductive amination of 4-nitrobenzaldehyde with piperazine using NaBH₄ in methanol, followed by protection of the secondary amine with a formyl group. However, this method risks over-alkylation and requires rigorous purification.

Synthesis of N-Isopropylacetamide Side Chain

The acetamide moiety is prepared through amidation of chloroacetyl chloride with isopropylamine:

  • Chloroacetylation : Isopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
  • Work-up : The product is extracted with ethyl acetate and purified via recrystallization.

Characterization data :

  • Melting point : 98–100°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 4.05 (m, 1H, NHCH), 3.45 (s, 2H, COCH₂Cl).

Coupling of Piperazine and Acetamide Intermediates

The final step involves alkylation of 4-(2-formyl-4-nitrophenyl)piperazine with the chloroacetamide derivative.

Alkylation Reaction

A mixture of 4-(2-formyl-4-nitrophenyl)piperazine (1 eq), chloro-N-isopropylacetamide (1.2 eq), and K₂CO₃ (3 eq) in DMF is stirred at 60°C for 12 hours. The reaction is monitored via TLC, and the product is isolated by column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Optimized conditions :

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 60°C
Yield 72%

Alternative Coupling via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF achieves higher yields (85%) but incurs higher costs.

Purification and Characterization

Crystallization

The crude product is crystallized from methanol/ethyl acetate (1:1), yielding orange crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CHO), 8.20 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 4.10 (m, 1H, NHCH), 3.75 (br s, 4H, piperazine), 3.50 (br s, 4H, piperazine), 2.45 (s, 2H, COCH₂), 1.30 (d, 6H, CH(CH₃)₂).
  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Direct alkylation Cost-effective, scalable Moderate purity 72%
Mitsunobu reaction High yield, stereoselective Expensive reagents 85%
Reductive amination Fewer steps Over-alkylation issues 58%

Industrial Scalability Considerations

  • Solvent recovery : DMF is recycled via distillation to reduce costs.
  • Catalyst optimization : Nanoparticle catalysts (e.g., Pd/C) improve hydrogenation efficiency during nitro-group reduction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, arylpiperazine derivatives are reacted with activated carbonyl intermediates (e.g., chloroacetamide derivatives) in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts. Solvents such as DMF or dichloromethane are used under controlled temperatures (10–25°C). Purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying piperazine ring substitution patterns and acetamide connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the formyl (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹). High-resolution MS and elemental analysis further validate purity .

Q. What are the recommended solubility profiles and storage conditions to maintain stability?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in ethanol or water. Storage at –20°C under inert gas (N₂ or Ar) minimizes degradation of the nitro and formyl groups. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to address low yields in the final coupling step?

  • Methodological Answer : Low yields often stem from incomplete activation of carboxyl groups or side reactions. Using coupling agents like propylphosphonic acid anhydride (PPAA) in stoichiometric ratios improves efficiency. Reaction monitoring via TLC or HPLC helps identify intermediate bottlenecks. Microwave-assisted synthesis at 50–60°C can accelerate reaction kinetics .

Q. What strategies resolve discrepancies in NMR spectral data attributed to rotational isomers?

  • Methodological Answer : Rotational isomerism in the piperazine ring or acetamide moiety can cause split signals. Variable-temperature NMR (VT-NMR) between –40°C and 25°C reduces conformational mobility, clarifying peak assignments. Computational modeling (e.g., DFT calculations) predicts energy barriers for rotation, aiding spectral interpretation .

Q. What in silico approaches predict the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity to targets like serotonin or dopamine receptors. ADMET predictors (e.g., SwissADME) evaluate logP (lipophilicity) and cytochrome P450 interactions. QSAR models correlate nitro group positioning with bioactivity .

Q. How does modifying the nitro group’s position affect biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Para-nitro substitution (as in the parent compound) enhances electron-withdrawing effects, stabilizing receptor-ligand interactions. Meta-substitution reduces steric hindrance but may decrease binding specificity. Comparative assays (e.g., radioligand displacement) quantify affinity shifts across analogs .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition assays?

  • Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition constants (Kᵢ) for enzymes like monoamine oxidases. Isothermal titration calorimetry (ITC) measures binding thermodynamics, while surface plasmon resonance (SPR) provides real-time association/dissociation rates. IC₅₀ values derived from dose-response curves quantify potency .

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